molecular formula C8H8ClN3OS B13132591 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride

2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride

Katalognummer: B13132591
Molekulargewicht: 229.69 g/mol
InChI-Schlüssel: BOYHZMSOAVDFMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrido[2,3-d]pyrimidine core structure, which is known for its biological activity and versatility in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiourea in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of polar solvents such as dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation have been employed to reduce reaction times and improve efficiency. The use of catalysts like iodine (I2) can also enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrido[2,3-d]pyrimidines .

Wirkmechanismus

The mechanism by which 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis . In cancer research, the compound has been shown to inhibit tyrosine kinases and other signaling molecules involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Eigenschaften

Molekularformel

C8H8ClN3OS

Molekulargewicht

229.69 g/mol

IUPAC-Name

2-methylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C8H7N3OS.ClH/c1-13-8-10-6-5(7(12)11-8)3-2-4-9-6;/h2-4H,1H3,(H,9,10,11,12);1H

InChI-Schlüssel

BOYHZMSOAVDFMQ-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=C(C=CC=N2)C(=O)N1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.